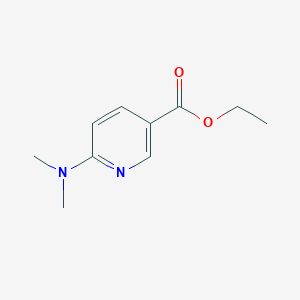

Ethyl 6-(dimethylamino)nicotinate

Description

Ethyl 6-(dimethylamino)nicotinate (CAS: Not explicitly provided; synonyms may include ethyl 6-dimethylaminonicotinate) is a nicotinic acid derivative characterized by a dimethylamino substituent at the 6-position of the pyridine ring and an ethyl ester group at the 2- or 4-position (exact position depends on numbering conventions). This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors like molidustat (BAY 85-3934) . Its structure is confirmed via spectroscopic methods, including $ ^1H $-NMR (δ = 8.54 ppm for pyridine protons) and mass spectrometry (m/z: 182 [M+H]$^+$) .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

ethyl 6-(dimethylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-6-9(11-7-8)12(2)3/h5-7H,4H2,1-3H3 |

InChI Key |

RSMUJSRGEWAEHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-(dimethylamino)nicotinate can be synthesized through a multi-step process involving the esterification of nicotinic acid followed by dimethylation. The general synthetic route involves:

Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl nicotinate.

Industrial Production Methods: Industrial production of ethyl 6-(dimethylamino)nicotinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(dimethylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products:

Oxidation: Produces oxides of ethyl 6-(dimethylamino)nicotinate.

Reduction: Produces amines.

Substitution: Produces substituted nicotinates.

Scientific Research Applications

Ethyl 6-(dimethylamino)nicotinate is a chemical compound with several applications across various fields. It has a molecular weight of approximately 220.27 g/mol and its structure features an ethyl ester group and a dimethylamino substituent attached to the pyridine ring. It is typically a white to off-white crystalline solid, soluble in various organic solvents.

Scientific Research Applications

Ethyl 6-(dimethylamino)nicotinate is explored as a potential drug candidate in pharmaceuticals . Several synthetic routes have been developed for its preparation.

Research indicates that ethyl 6-(dimethylamino)nicotinate exhibits significant biological activity and has been studied for potential therapeutic effects.

Other Nicotinates

Other nicotinate compounds include:

- Methyl nicotinate A methyl ester of niacin used for muscle and joint pain relief.

- Ethyl nicotinate Similar to ethyl 6-chloro-4-(methylamino)nicotinate but without the chlorine and methylamino groups.

- 6-chloronicotinic acid A precursor in the synthesis of various nicotinic acid derivatives.

- Methyl 6-ethylnicotinate Useful research compound with antioxidant, anti-inflammatory, neuroprotective, and antimicrobial activity.

- Ethyl 6-chloro-4-(methylamino)nicotinate Used as a building block in the synthesis of more complex organic molecules and studied for antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 6-(dimethylamino)nicotinate involves its interaction with nicotinic acid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction can lead to various biological effects, including vasodilation and modulation of lipid metabolism . The molecular targets include nicotinic acid receptors and associated signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Nicotinate Derivatives

Structural and Functional Differences

Ethyl 6-(dimethylamino)nicotinate belongs to a broader class of substituted nicotinate esters. Below is a comparative analysis with structurally related compounds:

Pharmacological and Material Science Relevance

- Dimethylamino vs. Methoxy Groups: Dimethylamino substituents (as in Ethyl 6-(dimethylamino)nicotinate) exhibit stronger electron-donating effects compared to methoxy groups, altering reactivity in photopolymerization initiators (e.g., higher degree of conversion in resins) .

Biological Activity

Ethyl 6-(dimethylamino)nicotinate (EDMN) is a compound derived from nicotinic acid, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

EDMN has the molecular formula and a molecular weight of approximately 220.27 g/mol. The compound features an ethyl ester group and a dimethylamino substituent attached to the pyridine ring, contributing to its unique biological properties. It is typically characterized as a white to off-white crystalline solid, soluble in various organic solvents.

Synthesis Routes

Several synthetic methods have been developed to produce EDMN. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The synthesis often involves the esterification of nicotinic acid derivatives with ethyl alcohol under acidic conditions .

Pharmacological Effects

- Neuroprotection : EDMN has shown potential neuroprotective effects by interacting with specific receptors involved in neuroinflammation. Studies suggest that it may modulate pathways related to oxidative stress and neuronal survival.

- Anti-inflammatory Properties : Research indicates that EDMN can inhibit inflammatory responses, possibly through the modulation of cytokine release and inhibition of inflammatory enzymes .

- Antitumor Activity : In vitro studies have demonstrated that EDMN exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), Colo-205 (colorectal cancer), and A549 (lung cancer). These studies highlight its potential as a lead compound for developing novel anticancer therapies .

The precise mechanism by which EDMN exerts its biological effects is still under investigation. However, it is believed to interact with nicotinic acetylcholine receptors (nAChRs) and other cellular targets, influencing signaling pathways that regulate cell survival, inflammation, and proliferation .

Study 1: Neuroprotective Effects

A study published in Nature explored the neuroprotective properties of EDMN in models of neurodegeneration. The results indicated that EDMN significantly reduced neuronal apoptosis and inflammation markers in cultured neurons exposed to toxic agents. This suggests its potential utility in treating neurodegenerative diseases .

Study 2: Antitumor Activity

In a recent investigation, EDMN was tested against several cancer cell lines. The findings revealed that EDMN inhibited cell growth with IC50 values ranging from 5 to 20 µM, demonstrating significant selectivity towards cancer cells over normal cells. The study concluded that EDMN could serve as a promising candidate for further development in oncology .

Comparative Analysis with Related Compounds

| Compound | Molecular Weight | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Ethyl 6-(dimethylamino)nicotinate | 220.27 | Neuroprotection, Antitumor | 5 - 20 |

| Methyl nicotinate | 173.21 | Anti-inflammatory | Not specified |

| Nicotinic acid derivatives | Varies | Vascular effects | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.